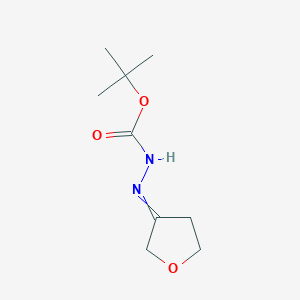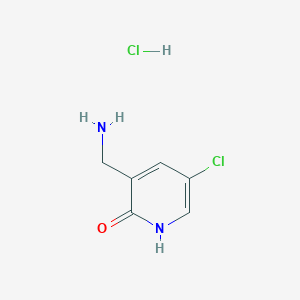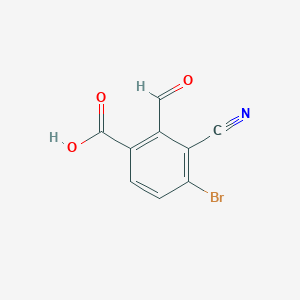![molecular formula C12H22N2O2 B1530061 exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine CAS No. 1408074-65-6](/img/structure/B1530061.png)
exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Overview
Description
exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol. It is a derivative of azabicyclo[3.2.1]octane, featuring a Boc-protected amine group at the 2-position and an exo-configuration on the bicyclic structure.
Mechanism of Action
Target of Action
The exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a type of compound that contains the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids , which are known to interact with various targets in the nervous system, including neurotransmitter receptors and transporters .
Mode of Action
This can result in changes in neurotransmission, which can have various effects depending on the specific target and the context within the nervous system .
Biochemical Pathways
The exact biochemical pathways affected by exo-8-Boc-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence pathways related to neurotransmission .
Result of Action
The molecular and cellular effects of exo-8-Boc-8-azabicyclo[32Compounds with similar structures have been shown to have a wide array of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the synthesis of tropane alkaloids , which display a wide array of interesting biological activities
Cellular Effects
Given its role in the synthesis of tropane alkaloids , it may influence cell function through its impact on these compounds
Molecular Mechanism
It is known to be involved in the synthesis of tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Bicyclic Ring Formation: : The bicyclic structure can be formed through intramolecular cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Amine Protection: : The amine group is protected using Boc-anhydride (tert-butyloxycarbonyl anhydride) under mild conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur at the amine or carbonyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or other substituted derivatives.
Scientific Research Applications
exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug discovery and development.
Industry: : Employed in the synthesis of complex organic compounds and materials.
Comparison with Similar Compounds
exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine: can be compared with similar compounds such as endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine and exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane . The key differences lie in the stereochemistry and the position of the functional groups, which can influence their reactivity and biological activity.
List of Similar Compounds
endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane
Properties
IUPAC Name |
tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMXQVRQBFKNF-KXUCPTDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]([C@H]1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117209 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-65-6 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2S,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















